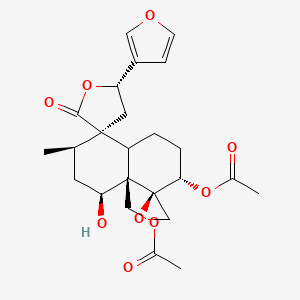

![molecular formula C28H34O9 B570227 12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one CAS No. 72960-21-5](/img/structure/B570227.png)

12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is known for its various biological activities, including its ability to inhibit NFAT transcription . 12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one has garnered significant interest due to its potential therapeutic applications, particularly in the fields of immunology and oncology .

Preparation Methods

12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one is typically isolated from the fruits of Schisandra chinensis through a series of extraction and purification processes . The synthetic routes for this compound involve complex organic reactions, including the transformation of related lignans such as gomisin N to gomisin E . Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity .

Chemical Reactions Analysis

12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of gomisin E can lead to the formation of gomisin A .

Scientific Research Applications

12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the behavior of dibenzocyclooctadiene lignans . In biology, gomisin E has shown potential as an anti-inflammatory and hepatoprotective agent . In medicine, it is being investigated for its anticancer properties, particularly its ability to induce apoptosis and inhibit cell proliferation . Additionally, gomisin E has applications in the pharmaceutical industry as a potential therapeutic agent for cardiovascular diseases .

Mechanism of Action

The mechanism of action of gomisin E involves the inhibition of NFAT transcription, which plays a crucial role in the regulation of immune responses . 12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one exerts its effects by binding to specific molecular targets and pathways, including the MAPK, PI3K/Akt, and NF-κB signaling pathways . This multi-targeted approach contributes to its diverse biological activities and therapeutic potential .

Comparison with Similar Compounds

Properties

IUPAC Name |

12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-13-8-16-9-19-24(36-12-35-19)26-20(16)21-17(10-18(31-5)23(32-6)25(21)33-7)22(15(13)3)37-27(29)28(4,30)14(2)11-34-26/h9-10,13-15,22,30H,8,11-12H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGBLGQFPHASJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1C)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the analytical methods used to quantify Gomisin E in biological samples?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to quantify Gomisin E in rat plasma. [, ] This method offers high sensitivity and selectivity, enabling researchers to study the pharmacokinetics of Gomisin E after administration of Schisandra chinensis extracts. [, ]

Q2: Can you elaborate on the structure of Gomisin E and its molecular properties?

A: Gomisin E is a dibenzocyclooctadiene lignan, a class of natural products found in Schisandra chinensis. While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure has been elucidated and confirmed through chemical and spectral studies. [] For detailed spectroscopic data, further investigation into the cited research is recommended.

Q3: How does the structure of Gomisin E and related lignans influence their ability to inhibit NFAT transcription?

A: While the provided abstracts don't delve into the specific structural features responsible for NFAT transcription inhibition, research indicates that Gomisin E exhibits weaker inhibitory activity compared to Gomisin N and Schisandrol A. [] This suggests that subtle structural differences within this class of lignans significantly impact their interaction with biological targets. Further research is needed to understand the structure-activity relationships of these compounds fully.

Q4: Have any studies investigated the pharmacokinetics of Gomisin E after oral administration?

A: Yes, a study using a validated LC-MS/MS method investigated the pharmacokinetic profile of Gomisin E in rats after oral administration of a Schisandra lignan extract. [] The study successfully quantified Gomisin E alongside other lignans, demonstrating the method's applicability for pharmacokinetic investigations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)

![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)